molecular formula C17H14BrN5O2 B2402355 7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538352-84-0

7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2402355
CAS No.: 538352-84-0
M. Wt: 400.236
InChI Key: YAKQERMYVFBZIG-UHFFFAOYSA-N
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Description

The compound 7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a substituted triazolopyrimidine derivative characterized by a 4-bromophenyl group at position 7, a furan-2-yl moiety at position 2, and a carboxamide substituent at position 4. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including kinases, enzymes, and inflammatory mediators .

The bromophenyl group may enhance lipophilicity and target binding affinity, while the furan ring could contribute to π-π stacking interactions in enzyme active sites .

Properties

IUPAC Name

7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O2/c1-9-13(15(19)24)14(10-4-6-11(18)7-5-10)23-17(20-9)21-16(22-23)12-3-2-8-25-12/h2-8,14H,1H3,(H2,19,24)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKQERMYVFBZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine class of compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H14BrN4O2\text{C}_{15}\text{H}_{14}\text{Br}\text{N}_4\text{O}_2

Key Features:

  • Bromophenyl group: Enhances lipophilicity and may influence biological activity.
  • Furan ring : Known to participate in various chemical reactions and may contribute to the compound's pharmacological properties.
  • Triazole-pyrimidine core : This scaffold is often associated with anti-cancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with similar scaffolds exhibited IC50 values ranging from 12.9 to 44.6 µg/mL against human liver cancer (HEPG-2) and breast cancer (MCF-7) cell lines, indicating promising anticancer activity compared to standard drugs like doxorubicin (IC50 = 4.0 µg/mL) .

Cell Line IC50 (µg/mL) Standard Drug Standard IC50 (µg/mL)
HEPG-212.9 - 44.6Doxorubicin4.0
MCF-714.7 - 48.7Doxorubicin4.0

The proposed mechanism of action for this class of compounds includes the inhibition of key enzymes involved in cell proliferation and survival pathways. Docking studies suggest that the triazolo-pyrimidine scaffold allows for effective binding to enzyme active sites, thereby disrupting their function .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity against various pathogens. Some derivatives have shown moderate inhibitory effects against metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria . The compound's ability to inhibit these enzymes suggests potential applications in treating resistant bacterial infections.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized a series of triazolo-thiadiazepines related to this compound and evaluated their antiproliferative effects. The results indicated that modifications at specific positions on the phenyl ring significantly influenced biological activity .
  • In Vivo Studies : In vivo studies are necessary to confirm the efficacy and safety profile of this compound. Preliminary results indicate promising outcomes in animal models, warranting further investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity References
Target Compound 4-Bromophenyl (7), Furan-2-yl (2), Carboxamide (6) Bromine, Furan, Carboxamide Inferred: Potential kinase modulation, anti-inflammatory, or anticancer activity
7-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 4-Methoxyphenyl (7), Phenyl (5) Methoxy, Phenyl Glucokinase activation, DPP-4 inhibition (antidiabetic)
5,7-Diaryl-substituted [1,2,4]triazolo[1,5-a]pyrimidines Varied aryl groups (5,7) Aromatic rings IL-6/NO inhibition, prevention of LPS-induced lung injury
[1,2,4]Triazolo[1,5-a]pyrimidine indole derivatives Indole moiety (linked via hybridization) Indole, Triazolopyrimidine Antiproliferative activity (MGC-803, HCT-116, MCF-7 cancer cell lines)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide compounds (e.g., 8a–8f) Sulfonamide (2), Trifluoromethyl (7) Sulfonamide, CF3 Herbicidal activity (green herbicides)
N-(5-Bromo-2-pyridinyl)-7-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide Bromopyridinyl, Fluorophenyl-pyrazole Bromine, Fluorine, Pyrazole Not specified (structural data only)

Pharmacological and Mechanistic Insights

  • Anticoagulant Activity: Analogues like 5,7-diaryl-substituted triazolopyrimidines inhibit IL-6 and NO synthesis, suggesting anti-inflammatory mechanisms that could mitigate thrombosis . The target compound’s bromophenyl group may enhance binding to coagulation factors compared to methoxy or phenyl substituents.
  • Anticancer Potential: Indole-linked triazolopyrimidines (e.g., derivatives in ) show antiproliferative effects via tubulin inhibition. The furan-2-yl group in the target compound may offer similar π-stacking interactions but with altered selectivity due to bromine’s steric effects .
  • Herbicidal Applications : Sulfonamide-substituted triazolopyrimidines (e.g., compounds 8a–8f) exhibit herbicidal activity, but the carboxamide group in the target compound may reduce efficacy in this context due to differing solubility and target affinity .

Preparation Methods

Biginelli-Like Heterocyclization

The most efficient route employs a one-pot, three-component reaction inspired by Biginelli cyclization. This method combines 4-bromobenzaldehyde , furan-2-carboxaldehyde , 3-amino-1,2,4-triazole , and N-methyl acetoacetamide under acidic catalysis.

Reaction Conditions

  • Catalyst : p-Toluenesulfonic acid (20 mol%)
  • Solvent : Ethanol or DMF
  • Temperature : 120°C (reflux)
  • Time : 10–12 hours

The mechanism proceeds via initial Knoevenagel condensation between the aldehydes and acetoacetamide, followed by cyclocondensation with the triazole amine. The carboxamide group is directly incorporated from N-methyl acetoacetamide, while the methyl group at C5 originates from the acetoacetamide’s N-substituent.

Yield Optimization

Solvent Catalyst Yield (%)
DMF p-TSA 78
EtOH p-TSA 65
Toluene Et₃N <10

DMF enhances solubility and facilitates intramolecular cyclization, while p-TSA accelerates imine formation.

Three-Component Reaction with Thiourea

An alternative approach involves 4-bromophenyl chalcone , thiourea , and furan-2-carboxaldehyde under basic conditions. The chalcone (derived from 4-bromoacetophenone and furfural) reacts with thiourea to form a dihydropyrimidine intermediate, which is subsequently oxidized and cyclized with triazole precursors.

Key Steps

  • Chalcone synthesis: 4-Bromoacetophenone + furfural → chalcone (80% yield).
  • Dihydropyrimidine formation: Chalcone + thiourea → 4,7-dihydropyrimidine-2-thiol (70% yield).
  • Cyclization: Treatment with 3-amino-1,2,4-triazole in acetic acid yields the triazolopyrimidine core.

Stepwise Synthesis Approaches

Pyrimidine Core Construction

The triazolopyrimidine scaffold is assembled via cyclocondensation of 1,3-diketones with 5-amino-1,2,4-triazole . For the target compound, the diketone is synthesized from 4-bromophenylacetone and ethyl furan-2-carboxylate .

Procedure

  • Diketone synthesis :
    4-Bromophenylacetone + ethyl furan-2-carboxylate → 1-(4-bromophenyl)-3-(furan-2-yl)propane-1,3-dione (65% yield, using NaH in THF).
  • Cyclocondensation :
    Diketone + 5-amino-1,2,4-triazole → triazolopyrimidine intermediate (72% yield in acetic acid at 100°C).

Functionalization at C6

The carboxamide group is introduced via chlorination-amidation :

  • Chlorination : Treat the triazolopyrimidine core with POCl₃ at 80°C to form the C6-chloro derivative.
  • Amidation : React with ammonium hydroxide in dioxane to yield the carboxamide (85% yield).

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, triazole-H), 7.76 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (m, 2H, furan-H), 6.62 (s, 1H, NH₂), 4.12 (s, 3H, CH₃), 3.89 (m, 2H, pyrimidine-H).

  • IR (KBr):
    3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

  • HRMS : m/z 440.08 [M+H]⁺ (calc. 440.07).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h)
Multi-component (DMF) 78 98 10
Stepwise (chlorination) 72 95 16

The multi-component route offers superior efficiency, while stepwise synthesis allows modular functionalization.

Challenges and Solutions

  • Regioselectivity : The furan and bromophenyl groups induce steric hindrance, favoring C7 substitution over C5. Using bulky solvents (e.g., DMF) mitigates isomer formation.
  • Carboxamide Hydrolysis : Neutral pH during amidation prevents decomposition.

Q & A

Q. What are the most reliable synthetic routes for 7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

The compound is synthesized via multicomponent reactions (MCRs) that combine triazole derivatives, aldehydes (e.g., 4-bromobenzaldehyde), and β-keto esters/amides. A one-pot three-component reaction under catalytic conditions (e.g., APTS in ethanol) is widely used, achieving yields of 60–75% . Key steps include cyclocondensation of 5-amino-1,2,4-triazoles with aldehydes and ethyl acetoacetate derivatives. Solvent choice (ethanol or water-ethanol mixtures) and catalysts (e.g., TMDP) significantly impact reaction efficiency .

Q. How is the structural integrity of this compound confirmed experimentally?

Spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for bromophenyl), furan protons (δ 6.3–7.5 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • IR spectroscopy : Confirms carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 493.4 for C₂₂H₁₇BrN₆OS) .
    X-ray crystallography may be used for absolute configuration determination in related analogs .

Q. What are the primary biological targets of triazolopyrimidine derivatives like this compound?

Triazolopyrimidines commonly target kinases (e.g., CDK2) and G-protein-coupled receptors . Molecular docking studies suggest the bromophenyl and furan groups enhance binding to hydrophobic pockets in CDK2’s ATP-binding site . In vitro assays (e.g., kinase inhibition) are recommended to validate predictions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

Critical parameters :

  • Catalyst loading : TMDP (0.5–1 mol%) in water-ethanol (1:1) reduces side reactions .
  • Temperature : 80–90°C maximizes cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) improves purity (>95%) .
    Table 1 : Yield optimization under varying conditions
CatalystSolventTemp (°C)Yield (%)
TMDPH₂O/EtOH8072
APTSEtOH9068
NoneEtOH8045

Q. How should researchers resolve contradictions in reported biological activity data for similar triazolopyrimidines?

Contradictions often arise from assay variability (e.g., cell line differences) or structural nuances . Strategies:

  • Dose-response curves : Compare IC₅₀ values across multiple assays (e.g., CDK2 vs. EGFR inhibition) .
  • Metabolic stability assays : Assess if furan oxidation (common in liver microsomes) alters activity .
  • Molecular dynamics simulations : Evaluate binding mode consistency across homologs .

Q. What computational methods predict the compound’s interaction with understudied targets like epigenetic regulators?

Stepwise workflow :

Pharmacophore modeling : Use Schrödinger’s Phase to map hydrogen-bond acceptors (carboxamide) and hydrophobic features (bromophenyl) .

Virtual screening : Query databases (e.g., ChEMBL) for similar scaffolds inhibiting HDACs or BET proteins.

MM-GBSA binding free energy calculations : Prioritize targets with ΔG < −8 kcal/mol .

In vitro validation : Use TR-FRET assays for histone deacetylase activity .

Q. How do structural modifications (e.g., substituting furan with thiophene) impact activity?

SAR insights :

  • Furan → thiophene : Increases lipophilicity (logP +0.5) but may reduce solubility. Test in kinase assays for potency shifts .
  • Bromophenyl → chlorophenyl : Alters halogen bonding; compare CDK2 inhibition (ΔIC₅₀ ~15%) .
    Table 2 : Activity comparison of analogs
SubstituentCDK2 IC₅₀ (nM)Solubility (µg/mL)
Furan-2-yl1208.5
Thiophen-2-yl955.2
4-Chlorophenyl1509.1

Q. What experimental designs are recommended for studying metabolic pathways of this compound?

  • Phase I metabolism : Incubate with human liver microsomes (HLMs) + NADPH, monitor via LC-MS/MS for hydroxylation (furan ring) or demethylation .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thiophene-S-oxide intermediates .
  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Note : All methodologies should be validated against positive controls (e.g., ketoconazole for CYP3A4). Collaborate with pharmacokinetics specialists for in vivo correlation .

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